Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound with the molecular formula C9H13N3O3S2 and a molecular weight of 275.34 g/mol. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This is a crucial process for the detoxification of ammonia and the production of urea. By inhibiting urease, the compound disrupts this cycle, potentially leading to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the urea cycle . This can have downstream effects on various biological processes, including pH regulation and bacterial survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to inhibit urease . .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, which Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a part of, exhibit a broad spectrum of interesting pharmacological properties .
Cellular Effects
The cellular effects of this compound are primarily related to its potential antitumor activities. It has been found to exhibit good antiproliferative activities against different cell lines .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by the addition of carbon disulfide to form the thiadiazole ring . The final step involves the esterification of the resulting compound with ethanol to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives with potential biological activities.
Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly against urease, which is involved in the pathogenesis of certain bacterial infections.
Medicine: Thiadiazole derivatives, including this compound, have shown promise as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): A selective inhibitor of glutaminase, used in cancer research.
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties and used in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
ethyl 2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-6(13)10-8-11-12-9(17-8)16-5-7(14)15-4-2/h3-5H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQIHLKQYTDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.